ethyl 2-[(2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]oxy}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a furan ring, a benzothiophene core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the benzothiophene core: This involves the cyclization of a thiophene derivative with a suitable electrophile.
Coupling reactions: The furan and benzothiophene units are coupled using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
- ETHYL 2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE
- ETHYL 3-(FURAN-2-YL)PROPIONATE
Uniqueness
ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a furan ring and a benzothiophene core, along with various functional groups that provide versatility in chemical reactions and potential applications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25NO6S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(E)-3-(furan-2-yl)prop-2-enoyl]oxybutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H25NO6S/c1-3-16(29-18(24)12-11-14-8-7-13-28-14)20(25)23-21-19(22(26)27-4-2)15-9-5-6-10-17(15)30-21/h7-8,11-13,16H,3-6,9-10H2,1-2H3,(H,23,25)/b12-11+ |
InChI Key |
ZSZVRVBVDOASRC-VAWYXSNFSA-N |
Isomeric SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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